molecular formula C18H27N3O5S B2418393 N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide CAS No. 1203348-57-5

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

Cat. No.: B2418393
CAS No.: 1203348-57-5
M. Wt: 397.49
InChI Key: XITZMLKMTDRRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex organic compound featuring a furan ring, a piperazine moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Starting Materials: Furan-2-carboxylic acid and piperazine.

      Reaction Conditions: The carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine, followed by reaction with piperazine to form the furan-2-carbonyl piperazine intermediate.

  • Cyclohexylmethylation

      Starting Materials: The furan-2-carbonyl piperazine intermediate and cyclohexylmethyl chloride.

      Reaction Conditions: The intermediate is reacted with cyclohexylmethyl chloride in the presence of a base like potassium carbonate to introduce the cyclohexylmethyl group.

  • Methanesulfonamide Formation

      Starting Materials: The cyclohexylmethylated intermediate and methanesulfonyl chloride.

      Reaction Conditions: The final step involves reacting the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution

    • The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its interaction with specific molecular targets.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

    N-((4-(4-(benzoyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

    N-((4-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide: Similar structure but with a thiophene-2-carbonyl group.

Uniqueness

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to benzoyl or thiophene-2-carbonyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-27(24,25)19-13-14-4-6-15(7-5-14)17(22)20-8-10-21(11-9-20)18(23)16-3-2-12-26-16/h2-3,12,14-15,19H,4-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZMLKMTDRRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.